Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound is characterized by a unique structure featuring a benzofuran ring system fused with a benzene ring and substituted with various functional groups, including an ethyl ester, a methyl group, and a trimethoxybenzamido group. Its structural complexity makes it of significant interest in organic chemistry, medicinal chemistry, and materials science due to its potential biological activities and applications in drug development and material synthesis.
This compound can be classified as an organic compound within the broader category of benzofurans. The source of its synthesis typically involves readily available starting materials that undergo multiple synthetic steps to achieve the final product. It is often utilized as a building block in chemical synthesis and as a model compound for studying various chemical reactions and mechanisms .
The synthesis of ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate generally involves several key steps:
In industrial settings, the production of this compound may involve optimizing synthetic routes to enhance yield and scalability. Techniques such as continuous flow reactors and high-throughput screening are employed to refine reaction conditions and improve efficiency.
The molecular formula of ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is , with a molecular weight of approximately 375.41 g/mol. The structure features:
The structural representation can be depicted using SMILES notation: CCOC(=O)c1ccc2c(c1)cc(c(c2)C(=O)N(C(=O)c3cc(c(c(c3)OC)OC)OC)C)C
.
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate can participate in various chemical reactions:
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate exhibits characteristics typical of organic compounds:
The compound's reactivity is influenced by its functional groups:
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: